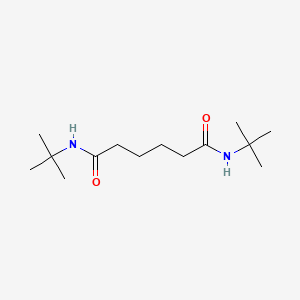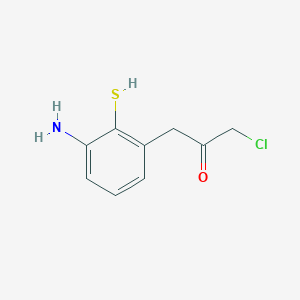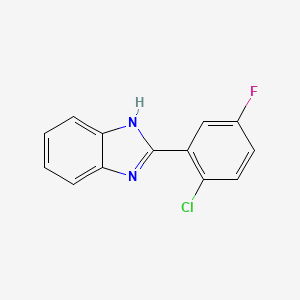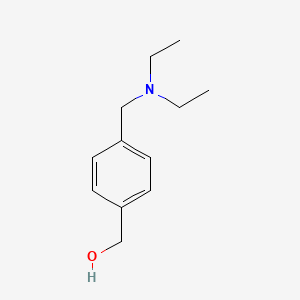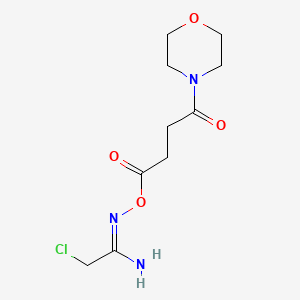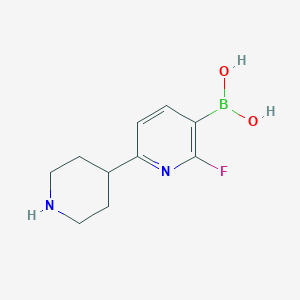![molecular formula C8H6ClIN2 B14069346 2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine](/img/structure/B14069346.png)
2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that features both chlorine and iodine substituents on an imidazo[1,2-a]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine typically involves the halogenation of imidazo[1,2-a]pyridine derivatives. One common method includes the chloromethylation of 5-iodoimidazo[1,2-a]pyridine using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Coupling Reactions: The iodine substituent allows for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.
Major Products
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives.
Coupling Reactions: Products include biaryl or alkyne derivatives.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action for 2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The chloromethyl and iodine groups can facilitate binding to biological targets, enhancing the compound’s efficacy .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloromethylpyridine: An alkylating agent used in the synthesis of pyridine-containing ligands.
Imidazo[1,2-a]pyridine Derivatives: These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, affecting their chemical properties and applications.
Uniqueness
2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine is unique due to the presence of both chloromethyl and iodine groups, which provide versatile reactivity for various chemical transformations and applications .
Propiedades
Fórmula molecular |
C8H6ClIN2 |
|---|---|
Peso molecular |
292.50 g/mol |
Nombre IUPAC |
2-(chloromethyl)-5-iodoimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6ClIN2/c9-4-6-5-12-7(10)2-1-3-8(12)11-6/h1-3,5H,4H2 |
Clave InChI |
ZGMBXYIGVKZEBB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=CN2C(=C1)I)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 2-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxy-](/img/structure/B14069267.png)
![[2-Chloro-4-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069269.png)

![[2-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069300.png)

